Boc-Arg-OH

Overview

Description

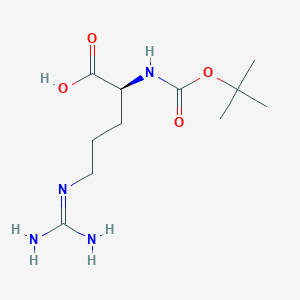

The compound tert-Butoxycarbonyl-L-arginine (Boc-L-Arg-OH) is an amino acid derivative used extensively in peptide synthesis. It is a white solid powder that is slightly soluble in water and organic solvents such as methanol and ethanol . This compound is primarily used as a building block in the synthesis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions:

tert-Butoxycarbonylation: The preparation of tert-Butoxycarbonyl-L-arginine involves the reaction of L-arginine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Hydrochloride Formation: The tert-Butoxycarbonyl-L-arginine is then reacted with hydrochloric acid to form tert-Butoxycarbonyl-L-arginine hydrochloride.

Industrial Production Methods: The industrial production of tert-Butoxycarbonyl-L-arginine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butoxycarbonyl-L-arginine can undergo substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include acids and bases that facilitate the removal or replacement of the tert-butoxycarbonyl group.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of L-arginine .

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis

Boc-Arg-OH is primarily utilized as a building block in the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group protects the amino group of arginine, allowing for selective reactions during solid-phase peptide synthesis. This protection prevents unwanted side reactions, facilitating the construction of complex peptide chains.

Mechanism of Action

During peptide synthesis, the Boc group is removed under acidic conditions, enabling the incorporation of arginine into growing peptide chains without interference. This selective protection is essential for achieving high purity and yield in peptide synthesis.

Biological Studies

This compound is employed in various biological studies, including:

- Enzyme-Substrate Interactions : It serves as a substrate in studies examining interactions between enzymes and arginine-containing peptides.

- Protein Folding : The compound aids in understanding protein folding mechanisms by providing insights into how arginine residues influence structural stability.

- Bioactive Peptides : It is a precursor for synthesizing bioactive peptides that have therapeutic potential.

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing arginine-containing pharmaceuticals. Its ability to stabilize reactive intermediates makes it valuable for synthesizing compounds with biological activity.

Chemical Analysis

This compound is also used as a standard in mass spectrometry and other analytical techniques. Its well-defined structure allows researchers to calibrate instruments and validate methods used for analyzing peptide mixtures.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Synthesis of Antibacterial Peptides

Research has demonstrated that this compound can be utilized to synthesize antibacterial peptides. These peptides exhibit significant activity against various bacterial strains, showcasing the potential of arginine derivatives in drug development .

Case Study 2: Kinetics of Tanning Reactions

In cosmetic chemistry, this compound has been used to study the kinetics of tanning reactions involving dihydroxyacetone. The compound stabilizes reactive intermediates, providing insights into color development processes .

Case Study 3: Fluorescence Optimization

A study examined the side-chain protonation states of fluorescent arginine derivatives, including this compound, to enhance fluorescence in peptide synthesis for bioimaging applications. This research highlights its importance in developing imaging agents .

Data Table: Stability Comparison of Arginine Derivatives

| Time (days) | Fmoc-Arg(Boc)2-OH (DMF) | Fmoc-Arg(Boc)2-OH (NBP) | Fmoc-Arg(NO2)-OH |

|---|---|---|---|

| 0 | 100% | 100% | 100% |

| 1 | 88.6% | 88.4% | 100% |

| 10 | 77.6% | 71.8% | 100% |

| 15 | 65.1% | 62.0% | 100% |

| 30 | 51.2% | 37.7% | 100% |

This table illustrates the stability of various arginine derivatives over time, indicating that this compound maintains its integrity significantly better than some other derivatives under specific conditions .

Mechanism of Action

The mechanism of action of tert-Butoxycarbonyl-L-arginine involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of L-arginine during the synthesis process, preventing unwanted side reactions . The protecting group can be removed under acidic conditions, allowing the free amino group to participate in further reactions .

Comparison with Similar Compounds

- tert-Butoxycarbonyl-L-lysine (Boc-Lys-OH)

- tert-Butoxycarbonyl-L-glutamine (Boc-Gln-OH)

- tert-Butoxycarbonyl-L-tryptophan (Boc-Trp-OH)

Comparison:

- Uniqueness: tert-Butoxycarbonyl-L-arginine is unique due to its guanidino group, which imparts distinct chemical properties compared to other amino acids .

- Applications: While similar compounds are also used in peptide synthesis, tert-Butoxycarbonyl-L-arginine is particularly valuable in the synthesis of peptides that require the presence of a guanidino group .

Biological Activity

Boc-Arg-OH, or Nα-(tert-butoxycarbonyl)-L-arginine, is a protected form of the amino acid L-arginine that plays a significant role in peptide synthesis and various biological applications. This article explores its biological activity, focusing on its applications in peptide synthesis, its role in cosmetic chemistry, and its potential therapeutic uses.

- Molecular Formula : C13H24N4O4

- Molecular Weight : 288.35 g/mol

- CAS Number : 13726-76-6

- Optical Activity : [α]20/D −6.5°, c = 1 in acetic acid

- Purity : 90% (impurities typically range from 5-10%)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Boc group serves as a protective moiety that can be removed under acidic conditions to yield the free amino acid or peptide.

Applications in Peptide Synthesis

This compound is extensively used in the synthesis of peptides due to its ability to protect the amino group while allowing for the coupling of other amino acids. The following table summarizes some key studies demonstrating its utility:

| Study Reference | Peptide Synthesized | Yield (%) | Methodology |

|---|---|---|---|

| Marshall et al. (2019) | Fluorescent peptides | 45-60% | Microwave-assisted SPPS |

| Sun et al. (2022) | Cosmetic peptides | Not specified | Kinetic studies on tanning reactions |

| PMC4027598 (2014) | Antifungal peptides | 40-45% | Microwave irradiation with DIEA |

Case Study: Antifungal Peptides

In a study published in PMC4027598, this compound was incorporated into peptides designed to exhibit antifungal activity. The synthesized peptides demonstrated significant potency against various fungal strains, outperforming conventional antifungal agents like amphotericin B without exhibiting cytotoxic effects on human cells. This highlights this compound's role not only as a synthetic intermediate but also as a contributor to therapeutic efficacy.

Role in Cosmetic Chemistry

This compound has been investigated for its role in stabilizing reactive intermediates during tanning reactions involving dihydroxyacetone. Research indicates that it enhances color development kinetics, making it valuable in cosmetic formulations aimed at skin tanning and pigmentation enhancement .

Biological Activity and Mechanisms

The biological activities associated with this compound extend beyond simple peptide synthesis:

- Antimicrobial Properties : Studies suggest that derivatives of arginine, including Boc-protected forms, exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a potential candidate for developing new preservatives in cosmetic and pharmaceutical formulations .

- Bioimaging Applications : The protonation states of this compound have been explored to optimize fluorescence for bioimaging applications, indicating its utility in visualizing biological processes at the molecular level .

- Peptide Therapeutics : The synthesis of bioactive peptides using this compound has implications for drug development, particularly in creating targeted therapies for infections and other diseases.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Boc-Arg-OH in solid-phase peptide synthesis (SPPS)?

- This compound synthesis typically involves coupling the Boc-protected arginine to a resin-bound peptide chain using activating reagents like HBTU or HATU in DMF. Critical parameters include reaction time (1–2 hours), temperature (room temperature), and base (e.g., DIEA). Post-coupling, the Boc group is removed with TFA/DCM (1:4) for 20–30 minutes. Ensure characterization via HPLC and mass spectrometry to confirm purity (>95%) and identity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Analyze the Boc group’s tert-butyl protons (δ 1.4 ppm) and the guanidine moiety (δ 3.1–3.3 ppm).

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention times vary by method but typically fall within 8–12 minutes.

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 303.2. Always cross-reference with synthetic standards and literature data .

Q. What solvents and reaction conditions minimize side reactions during this compound incorporation?

- Use anhydrous DMF or NMP to prevent hydrolysis. Avoid prolonged exposure to basic conditions, which may cause racemization. Optimize coupling efficiency by pre-activating the amino acid for 5 minutes before resin addition. Monitor by Kaiser test or Fmoc deprotection monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound coupling efficiency reported across studies?

- Contradictions often arise from differences in resin type (Wang vs. Rink), activator choice (HATU vs. PyBOP), or arginine’s guanidine group steric effects. Systematically test variables using a fractional factorial design. For example, compare coupling efficiencies under varying temperatures (0°C vs. RT) and activators. Validate results via MALDI-TOF MS to quantify unreacted peptide chains .

Q. What experimental designs are optimal for assessing this compound stability under acidic or oxidative conditions?

- Stability Testing : Prepare this compound solutions in buffers (pH 1–13) or oxidizing agents (e.g., H₂O₂). Incubate at 25°C and 40°C, sampling at intervals (0, 24, 48 hours). Quantify degradation via HPLC area-under-curve (AUC) analysis. Use Arrhenius plots to predict shelf-life. Include controls (e.g., unprotected arginine) to isolate Boc group effects .

Q. How can computational modeling improve the design of this compound derivatives for enhanced peptide stability?

- Apply density functional theory (DFT) to calculate the energy barriers for Boc group cleavage under acidic conditions. Use molecular dynamics simulations to predict steric hindrance in peptide chains. Validate predictions by synthesizing derivatives (e.g., Boc-Arg(Me)₂-OH) and comparing experimental cleavage rates with modeled data .

Q. What strategies mitigate racemization during this compound incorporation in long peptide sequences?

- Racemization is influenced by base strength and reaction time. Use weaker bases (e.g., collidine) and low temperatures (0–4°C). Incorporate pseudo-proline dipeptides to reduce steric strain. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. Methodological Frameworks

Q. How to apply the FINER criteria to formulate research questions on this compound’s role in peptide therapeutics?

- Feasible : Ensure access to SPPS facilities and analytical instruments.

- Interesting : Focus on this compound’s impact on peptide bioavailability.

- Novel : Explore understudied applications (e.g., antimicrobial peptides).

- Ethical : Adhere to biosafety protocols for therapeutic peptide handling.

- Relevant : Align with trends in personalized medicine and drug delivery .

Q. What statistical methods are appropriate for analyzing this compound’s synthetic yield variability?

- Use ANOVA to compare yields across reaction conditions (e.g., activators, solvents). Apply regression analysis to identify key factors (e.g., temperature, coupling time). For small datasets, non-parametric tests (e.g., Kruskal-Wallis) are suitable. Report confidence intervals (95%) to quantify uncertainty .

Q. Data Management and Reporting

Q. How to structure a manuscript’s experimental section for this compound studies to ensure reproducibility?

- Materials : Specify resin loading (mmol/g), this compound batch (vendor, purity), and solvent grades.

- Methods : Detail activation time, coupling cycles, and cleavage protocols. Reference supplementary files for NMR spectra and HPLC chromatograms.

- Data Presentation : Use tables to summarize yields, purity, and retention times. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for clarity .

Q. What are best practices for archiving this compound research data to comply with FAIR principles?

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIYOPBCOPMSS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160126 | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13726-76-6 | |

| Record name | N-tert-Butoxycarbonyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(tert-Butoxycarbonyl)-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-L-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.